

In-Depth Technical Guide: KW-2450 Free Base Target Protein Binding Affinity

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Compound of Interest		
Compound Name:	KW-2450 free base	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of **KW-2450 free base** for its primary protein targets. It includes quantitative binding data, detailed experimental methodologies for assessing target inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Core Principles: Mechanism of Action

KW-2450 is an orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By binding to the kinase domain of these receptors, KW-2450 blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of IGF-1R and IR signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, making KW-2450 a compound of interest in oncology research.[2][3]

Quantitative Data: Target Protein Binding Affinity

The in vitro inhibitory potency of KW-2450 against its primary targets has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target Protein	IC50 (nmol/L)
Human IGF-1R	7.39[4][5]
Human IR	5.64[4][5]

These low nanomolar IC50 values indicate a high binding affinity of KW-2450 for both IGF-1R and IR kinases.[5]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative, detailed protocol for determining the IC50 values of KW-2450 against IGF-1R and IR using a biochemical kinase assay. This protocol is based on standard methodologies for assessing kinase inhibitors.

Objective: To quantify the in vitro inhibitory activity of KW-2450 on IGF-1R and IR kinase activity.

Materials:

- Recombinant human IGF-1R and IR kinase domains
- KW-2450 free base
- ATP (Adenosine Triphosphate)
- Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- DMSO (Dimethyl Sulfoxide)
- 384-well assay plates
- ADP-Glo™ Kinase Assay kit (Promega) or equivalent



- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

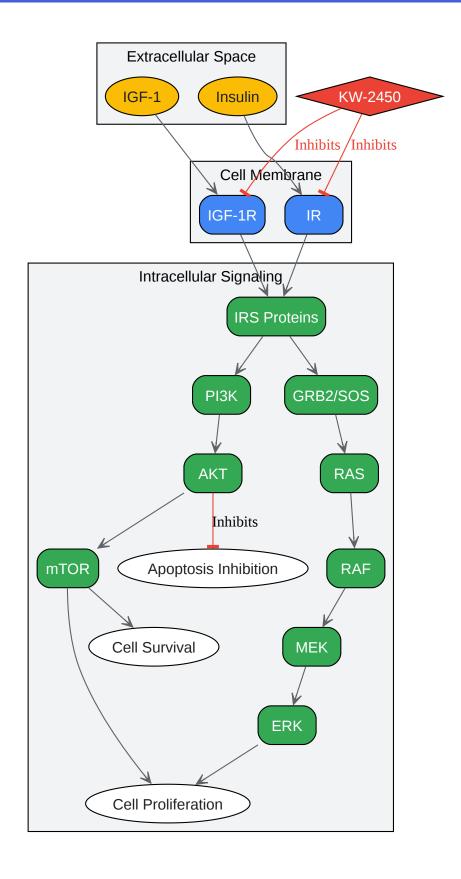
- Compound Preparation:
 - 1. Prepare a 10 mM stock solution of KW-2450 in 100% DMSO.
 - 2. Perform a serial dilution of the KW-2450 stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 1 nM).
 - 3. Prepare a DMSO-only control (vehicle control).
- Kinase Reaction:
 - 1. Add 1 μ L of each KW-2450 dilution or vehicle control to the wells of a 384-well plate.
 - 2. Prepare a master mix containing the kinase reaction buffer, recombinant kinase (IGF-1R or IR), and the peptide substrate.
 - 3. Add 10 µL of the kinase/substrate master mix to each well.
 - 4. Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
 - 5. Prepare an ATP solution in kinase reaction buffer at a concentration approximating the Km for the respective kinase.
 - 6. Initiate the kinase reaction by adding 10 μ L of the ATP solution to each well.
 - 7. Incubate the reaction at 30°C for 1 hour.
- Signal Detection (using ADP-Glo[™] Assay):
 - 1. Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.



- 2. Incubate the plate at room temperature for 40 minutes.
- 3. Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- 4. Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - 1. Measure the luminescence in each well using a plate reader.
 - 2. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.
 - 3. Calculate the percent inhibition for each KW-2450 concentration relative to the vehicle control.
 - 4. Plot the percent inhibition against the logarithm of the KW-2450 concentration.
 - 5. Determine the IC50 value by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations IGF-1R/IR Signaling Pathway and KW-2450 Inhibition



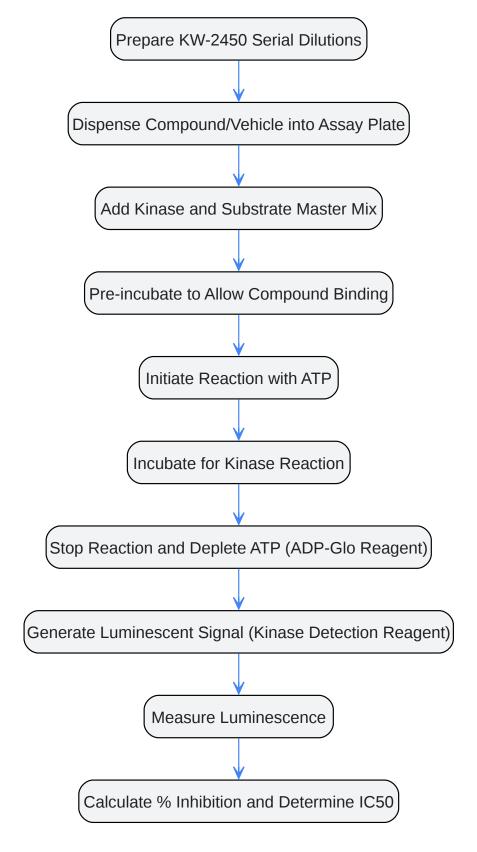


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Caption: KW-2450 inhibits the IGF-1R and IR signaling pathways.



Experimental Workflow for IC50 Determination



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Caption: Workflow for the in vitro kinase inhibition assay.

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